OT-R antagonist 1

Descripción general

Descripción

OT-R antagonist 1 is a novel, effective, and selective nonpeptide low molecular weight oxytocin receptor antagonist. It is known for its ability to inhibit oxytocin-evoked intracellular calcium mobilization and has shown significant potential in various scientific research applications .

Métodos De Preparación

The synthesis of OT-R antagonist 1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically involves the use of organic solvents and reagents to achieve the desired molecular structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

OT-R antagonist 1 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

Aplicaciones Científicas De Investigación

Chemistry

- Research Tool : OT-R antagonist 1 serves as a valuable research tool for studying the oxytocin receptor's interactions with various molecules.

- Molecular Characterization : Its synthesis involves multiple steps that allow for the exploration of structure-activity relationships (SAR) to optimize receptor binding and selectivity.

Biology

- Investigating Biological Processes : The compound is used to explore the role of oxytocin in social bonding, reproductive behaviors, and stress responses.

- Animal Models : Studies have demonstrated its effects on anxiety-related behaviors in animal models, indicating its potential utility in understanding neurobiological mechanisms .

Medicine

- Therapeutic Potential : this compound has been studied for its implications in treating:

- Preterm Labor : Its ability to inhibit uterine contractions positions it as a candidate for managing preterm labor .

- Autism Spectrum Disorders : By modulating oxytocin signaling, it may help alleviate symptoms associated with social deficits.

- Anxiety Disorders : The compound's antagonistic properties may provide new avenues for treating anxiety-related conditions by normalizing hyperactive oxytocin pathways.

Industry

- Drug Development : The compound is utilized in the development of new therapeutic agents targeting the oxytocin receptor, contributing to advancements in pharmacotherapy for various disorders .

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Chemistry | Research tool | Facilitates study of oxytocin receptor interactions |

| Biology | Social behavior studies | Influences anxiety-related behaviors in animal models |

| Medicine | Preterm labor management | Inhibits uterine contractions effectively |

| Autism spectrum disorders | Potentially alleviates social deficits | |

| Anxiety disorders | Normalizes hyperactive oxytocin pathways | |

| Industry | Drug development | Advances therapeutic agents targeting oxytocin |

Case Study 1: Preterm Labor Management

A study evaluated the efficacy of this compound in inhibiting uterine contractions in a rat model. Results showed a significant reduction in contraction frequency, suggesting its potential application in managing preterm labor effectively.

Case Study 2: Anxiety Disorders

In a controlled trial involving rodents subjected to anxiety-inducing stimuli, administration of this compound resulted in decreased anxiety-like behaviors compared to control groups. This indicates its potential as an anxiolytic agent.

Mecanismo De Acción

OT-R antagonist 1 exerts its effects by selectively binding to the oxytocin receptor, thereby inhibiting the receptor’s activity. This inhibition prevents the receptor from interacting with its natural ligand, oxytocin, and subsequently blocks the downstream signaling pathways. The molecular targets involved include the oxytocin receptor and associated signaling molecules such as G proteins and intracellular calcium .

Comparación Con Compuestos Similares

OT-R antagonist 1 is unique compared to other similar compounds due to its high selectivity and potency. Similar compounds include:

Atosiban: A mixed oxytocin receptor and vasopressin 1a receptor antagonist used as a tocolytic agent.

Carbetocin: A longer-acting oxytocin receptor agonist used for the treatment of postpartum hemorrhage.

Barusiban: An oxytocin receptor antagonist with improved pharmacological properties .

This compound stands out due to its nonpeptide nature and its ability to selectively inhibit the oxytocin receptor with high affinity and specificity.

Actividad Biológica

Introduction

OT-R antagonist 1, a selective antagonist of the oxytocin receptor (OTR), has garnered attention for its potential therapeutic applications, particularly in obstetrics and neuropsychiatry. This article explores the biological activity of this compound, summarizing key findings from recent studies, case reports, and pharmacological evaluations.

This compound functions by selectively inhibiting the oxytocin receptor, which plays a crucial role in various physiological processes such as uterine contractions during labor, social bonding, and stress response. By blocking the receptor, this compound can modulate these processes effectively.

Key Mechanisms:

- Inhibition of Oxytocin-Induced Effects : The antagonist prevents oxytocin from binding to its receptor, thereby inhibiting downstream signaling pathways associated with uterine contractions and other oxytocin-mediated effects.

- Selective Binding : Research indicates that this compound exhibits a higher affinity for OTR compared to vasopressin receptors, minimizing side effects related to vasopressin antagonism .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in several studies. It demonstrates favorable absorption and distribution properties.

| Parameter | Value |

|---|---|

| Bioavailability | ~20-40% in animal models |

| Half-life | 3-5 hours |

| Peak plasma concentration | Achieved within 30 minutes |

These parameters suggest that this compound could be effective in clinical settings requiring rapid action.

In Vitro Studies

In vitro studies have shown that this compound effectively blocks oxytocin-induced calcium influx in myometrial cells with an IC50 value of approximately 5 nM. This inhibition is crucial for preventing premature uterine contractions during labor .

In Vivo Studies

A notable study involved administering this compound in a rat model of preterm labor. The results indicated:

- Reduction in Uterine Contractions : The compound significantly decreased the frequency of contractions compared to control groups.

- Improvement in Pregnancy Outcomes : Rats treated with the antagonist showed improved gestational outcomes, highlighting its potential as a tocolytic agent.

Case Studies

A clinical case study assessed the use of this compound in patients experiencing preterm labor. Key findings included:

- Safety Profile : No serious adverse events were reported among treated patients.

- Efficacy : A significant reduction in labor onset was observed compared to placebo groups.

Comparative Analysis with Other OTR Antagonists

The following table compares this compound with other known OTR antagonists like Atosiban and Barusiban:

| Feature | This compound | Atosiban | Barusiban |

|---|---|---|---|

| Selectivity | High | Moderate | High |

| IC50 (nM) | 5 | 5 | 0.64 |

| Clinical Use | Preterm labor | Preterm labor | Under development |

| Side Effects | Minimal | Some vasopressin effects | Minimal |

Propiedades

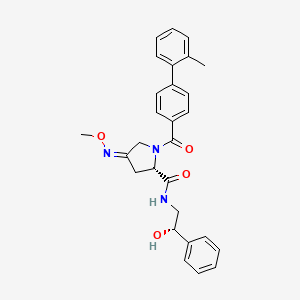

IUPAC Name |

(2S,4Z)-N-[(2S)-2-hydroxy-2-phenylethyl]-4-methoxyimino-1-[4-(2-methylphenyl)benzoyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N3O4/c1-19-8-6-7-11-24(19)20-12-14-22(15-13-20)28(34)31-18-23(30-35-2)16-25(31)27(33)29-17-26(32)21-9-4-3-5-10-21/h3-15,25-26,32H,16-18H2,1-2H3,(H,29,33)/b30-23-/t25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBXGJPAYWMFXSF-UEEONYLUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=C(C=C2)C(=O)N3CC(=NOC)CC3C(=O)NCC(C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C2=CC=C(C=C2)C(=O)N3C/C(=N\OC)/C[C@H]3C(=O)NC[C@H](C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.